![molecular formula C23H25N3 B271346 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline, also known as E-2-(4-ethylpiperazin-1-yl)-N-(4-(2-phenylethenyl)quinolin-8-yl)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been found to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline in lab experiments is its versatility. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of the compound's effects on other biological processes, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity, which will be important for the development of safe and effective therapies.
Métodos De Síntesis
The synthesis of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 2-bromoacetophenone to form the intermediate 2-(8-quinolinyl)acetophenone. This intermediate is then reacted with ethyl piperazine and 4-bromostyrene to form the final product.
Aplicaciones Científicas De Investigación
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been shown to have a variety of applications in scientific research. One of the most promising applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
Nombre del producto |
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline |
|---|---|
Fórmula molecular |
C23H25N3 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
4-[(E)-2-[4-(4-ethylpiperazin-1-yl)phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H25N3/c1-2-25-15-17-26(18-16-25)21-11-8-19(9-12-21)7-10-20-13-14-24-23-6-4-3-5-22(20)23/h3-14H,2,15-18H2,1H3/b10-7+ |
Clave InChI |
NQMWVBRQOSJCBU-JXMROGBWSA-N |
SMILES isomérico |
CCN1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



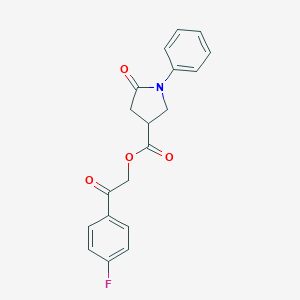

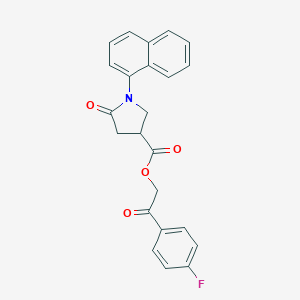
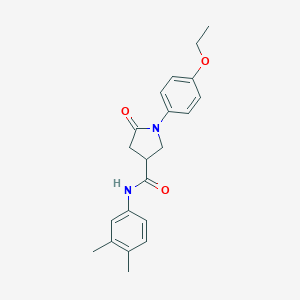
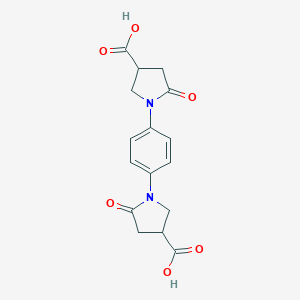


![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
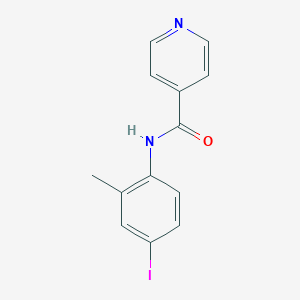

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)